molecular formula C11H11BrO2 B1451539 5-Bromo-1,1-(ethylenedioxo)-indane CAS No. 760995-51-5

5-Bromo-1,1-(ethylenedioxo)-indane

Cat. No. B1451539
CAS RN: 760995-51-5
M. Wt: 255.11 g/mol
InChI Key: IHTGQIOPLISLSH-UHFFFAOYSA-N
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Description

5-Bromo-1,1-(ethylenedioxo)-indane is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It belongs to the class of indane derivatives and contains a bromine atom and an ethylenedioxo group.

Scientific Research Applications

Synthesis of Derivatives

The compound “5-Bromo-1,1-(ethylenedioxo)-indane” is used in the synthesis of derivatives like 5′-bromo-1,1″-bis (2-chlorobenzyl)- [3,3′:3′,3″-terindolin]-2′-one . This synthesis involves indole N-benzylation and electrophilic addition .

Development of α-glucosidase Inhibitors

The presence of the bromo group at the C5 position of isatin, a derivative of the compound, has been reported to be pivotal for the inhibitory activity of α-glucosidase . This makes it a potential lead compound for the development of α-glucosidase inhibitors .

Anticancer Screening Studies

The compound “5-Bromo-indan-1-one 1,2-ethanediol ketal” has been linked to the synthesis of new series of thiazole and formazan derivatives, which have been tested for their efficacy and toxicity as anti-colon and stomach cancers .

Molecular Docking Studies

The potent derivatives of “5-Bromo-indan-1-one 1,2-ethanediol ketal” showed a strong fit with the active site of the two tested proteins (gastric cancer and colon cancer) in molecular docking studies .

Pharmacokinetic Studies

The Pharmacophore and ADME studies of the new derivatives of “5-Bromo-indan-1-one 1,2-ethanediol ketal” showed that most derivatives revealed promising bioactivity, indicating the drug-likeness properties against kinase inhibitors, protease, and enzyme inhibitors .

Synthesis of Heterocycles

The compound “5-Bromo-1,1-(ethylenedioxo)-indane” can be used in the synthesis of a large variety of indeno fused heterocycles .

Future Directions

: Santa Cruz Biotechnology : ChemSpider : PubChem

properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTGQIOPLISLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669790
Record name 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,1-(ethylenedioxo)-indane

CAS RN

760995-51-5
Record name 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1-indanone (13.0 g, 61.8 mmol), p-toluenesulfonic acid (23 mg, 0.12 mmol) and ethylene glycol (27.6 mL, 494.6 mmol) in benzene (140 mL) was refluxed for about 24 hours, using a Dean-Stark trap to remove water. The mixture was cooled, poured into excess 5% aqueous sodium bicarbonate and was extracted with toluene. The combined organic extracts were washed with brine, dried with MgSO4, filtered, and evaporated in vacuum. The residue was purified by flash column chromatography using dichloromethane as the mobile phase to give the above intermediate. MS (DCI/NH3): m/z 254, 256 (M)+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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